molecular formula C5H14ClN3O B150828 Girard's reagent T CAS No. 123-46-6

Girard's reagent T

Cat. No.: B150828
CAS No.: 123-46-6
M. Wt: 167.64 g/mol
InChI Key: YSULOORXQBDPCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of GRT are aldehydes and ketones , specifically those containing α-dicarbonyl functional groups . These compounds are prevalent in various biochemical processes, including lipid metabolism and oxidative stress .

Mode of Action

GRT is a quaternary amine with a reactive hydrazine group . It interacts with its targets (aldehydes and ketones) to form hydrazones . The reaction can be represented as follows:

R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3R--CHO + NH_2--NH--CO--CH_2--N(CH_3)_3 \rightarrow R--C=N--NH--CO--CH_2--N(CH_3)_3 R−−CHO+NH2​−−NH−−CO−−CH2​−−N(CH3​)3​→R−−C=N−−NH−−CO−−CH2​−−N(CH3​)3​

In this reaction, ‘R’ represents the aldehyde or ketone .

Biochemical Pathways

The formation of hydrazones by GRT affects various biochemical pathways. For instance, it plays a crucial role in the detection and quantitation of reactive aldehydes generated during lipid metabolism and oxidative stress . It also aids in the analysis of lipid oxidation products like formyl lysophosphatidylcholine .

Pharmacokinetics

It forms highly charged derivatives for accurate ESI quantitation , which implies that it might have good bioavailability in the context of chemical analyses.

Result of Action

The primary result of GRT’s action is the formation of stable hydrazones from aldehydes and ketones . These hydrazones are augmented in mass by 113.09528 after derivatization with GRT . They can be readily analyzed by various techniques, including chromatography and spectrophotometry .

Action Environment

The action of GRT is influenced by environmental factors such as pH. It reacts with aldehydes and ketones under mild acid or alkaline conditions . Moreover, GRT is known to be hygroscopic , suggesting that moisture levels in the environment could impact its stability and efficacy.

Safety and Hazards

Girard’s reagent T causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Girard’s reagent T is commonly used in the derivatization of nucleosides and is used to improve ionization efficiency in mass spectrometry . It is also used in the determination of 5-Formyl-2′-deoxyuridine in cellular DNA samples using liquid chromatography–tandem mass spectrometry (LC–MS/MS) technique .

Biochemical Analysis

Biochemical Properties

Girard’s Reagent T is a robust agent for derivatizing aldehydes and ketones, providing a derivative that is highly charged for accurate ESI quantitation . It is a quaternary amine with a reactive hydrazine group that derivatizes aldehydes and ketones to form hydrazones . This property makes it a useful tool in the biochemical reactions involving these biomolecules .

Cellular Effects

The cellular effects of Girard’s Reagent T are not well-studied. Its role as a derivatizing agent for aldehydes and ketones suggests that it could potentially influence cellular processes involving these compounds. For instance, it could affect cell signaling pathways, gene expression, and cellular metabolism that involve aldehydes and ketones .

Molecular Mechanism

Girard’s Reagent T exerts its effects at the molecular level through its ability to derivatize aldehydes and ketones . It forms hydrazones by reacting with these compounds, which can then be detected with high accuracy in ESI quantitation . This process involves binding interactions with the aldehydes or ketones, potentially leading to changes in their activity and thus influencing gene expression .

Temporal Effects in Laboratory Settings

The hydrazone derivatives formed by Girard’s Reagent T are stable for several days in solution This suggests that the effects of this product in laboratory settings could be long-lasting

Metabolic Pathways

Girard’s Reagent T is involved in the derivatization of aldehydes and ketones This suggests that it could potentially interact with enzymes or cofactors involved in the metabolism of these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: Girard’s reagent T can be synthesized by reacting trimethylamine with chloroacetic acid to form (carboxymethyl)trimethylammonium chloride. This intermediate is then reacted with hydrazine to yield the final product .

Industrial Production Methods: In industrial settings, the production of Girard’s reagent T involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified by crystallization from ethanol and stored in well-sealed containers due to its hygroscopic nature .

Chemical Reactions Analysis

Types of Reactions: Girard’s reagent T primarily undergoes derivatization reactions with aldehydes and ketones to form hydrazones. This reaction is crucial for the detection and quantification of these compounds in various samples .

Common Reagents and Conditions:

Major Products: The major products of these reactions are hydrazones, which are stable and highly charged, making them suitable for mass spectrometric analysis .

Comparison with Similar Compounds

  • Girard’s reagent P
  • 2,4-Dinitrophenylhydrazine
  • (2-Aminoethyl)trimethylammonium chloride hydrochloride

Comparison: Girard’s reagent T is unique due to its high proton affinity and the stability of its hydrazone derivatives. Compared to Girard’s reagent P, it offers better ionization efficiency in mass spectrometry. 2,4-Dinitrophenylhydrazine is another derivatizing agent but is less effective in forming charged derivatives .

Properties

IUPAC Name

(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883315
Record name Betaine Hydrazide Hydrochloride
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Molecular Weight

167.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-46-6
Record name Girard-T reagent
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Record name Girard's reagent T
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Record name Girard's reagent T
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Record name Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1)
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Record name Betaine Hydrazide Hydrochloride
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Record name (hydrazinocarbonylmethyl)trimethylammonium chloride
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Record name BETAINE HYDRAZIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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